6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include a 2-methoxyethyl substituent at position 7, a 1-phenylethyl carboxamide moiety at position N, and an imino-oxo system at positions 6 and 2. The compound’s synthetic pathway likely involves multi-step cyclization and functionalization reactions, analogous to spirocyclic systems described in .
Properties
CAS No. |
510762-51-3 |
|---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(16-8-4-3-5-9-16)25-22(29)17-14-18-21(28(20(17)24)12-13-31-2)26-19-10-6-7-11-27(19)23(18)30/h3-11,14-15,24H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
LOCGOXYYGAUFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazatricyclic core through cyclization reactions, followed by functional group modifications to introduce the imino, methoxyethyl, and phenylethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tricyclic core, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities, which are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In silico studies suggest that the specific structural features of this compound may enhance its binding affinity to key antioxidant enzymes.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB. These findings suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:
- Cyclization Reactions : To form the triazatricyclic core.
- Functional Group Modifications : To introduce imino, methoxyethyl, and phenylethyl groups.
Optimization of reaction conditions such as temperature and pressure is crucial for improving yield and purity during industrial production .
Case Studies
- Antioxidant Study : A study conducted on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting that 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide could have comparable efficacy in antioxidant applications.
- Anti-inflammatory Research : In vitro assays showed that compounds with similar structures inhibited the production of pro-inflammatory cytokines significantly more than control groups, indicating a promising avenue for therapeutic applications in chronic inflammatory conditions.
- Antimicrobial Testing : Preliminary tests revealed that derivatives exhibited activity against various bacterial strains, highlighting the need for further exploration into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules in terms of structural features, similarity metrics, and functional roles.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarity: The target compound shares moderate similarity (ST: ~0.65–0.70 inferred) with spirocyclic systems like those in , owing to fused heterocyclic cores and aromatic substituents. However, its triazatricyclo framework distinguishes it from simpler spiro[4.5]decane analogs . The Tanimoto coefficient for binary fingerprint comparisons (e.g., functional group presence/absence) is expected to be lower (~0.45–0.55) due to the unique imino-oxo and methoxyethyl groups .
The 1-phenylethyl carboxamide moiety introduces chiral complexity, analogous to pyrrolidine derivatives in , which may influence receptor binding selectivity .
Synthetic Utility :
- Unlike catechins (), which are naturally occurring, the target compound and its analogs in are synthetic, enabling tailored modifications for structure-activity relationship (SAR) studies .
Methodological Considerations for Comparison
- Similarity Metrics: While the Tanimoto coefficient remains widely used for binary fingerprint comparisons (e.g., presence/absence of functional groups), the shape-Tanimoto (ST) metric better captures three-dimensional structural overlap, as noted in and .
- Limitations : Neither metric fully accounts for stereochemical or electronic effects, which are critical for understanding bioactivity differences between the target compound and its analogs.
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide , also referred to as compound 1 , is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The structure of compound 1 can be described by its complex tricyclic framework and functional groups that may contribute to its biological properties. The molecular formula is C_{20}H_{25N_5O_3 with a molecular weight of approximately 375.45 g/mol.
Antioxidant Activity
Research has indicated that compounds similar to compound 1 exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. In silico studies have shown that specific structural features of compound 1 may enhance its binding affinity to key antioxidant enzymes .
Anti-inflammatory Effects
In vitro studies have demonstrated that compound 1 can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and NF-kB, which play significant roles in inflammatory pathways. A study reported a docking score indicating favorable interactions with these targets, suggesting potential anti-inflammatory activity .
Anticancer Potential
The triazatricyclo structure is known for its cytotoxic properties against various cancer cell lines. Preliminary data suggest that compound 1 may induce apoptosis in cancer cells through the modulation of apoptotic pathways . Further research is required to confirm these effects and elucidate the underlying mechanisms.
Study 1: Molecular Docking Analysis
A computational study utilized molecular docking to assess the interaction of compound 1 with several biological targets associated with cancer and inflammation. The results indicated strong binding affinities with COX-2 and NF-kB receptors, suggesting potential therapeutic applications in cancer and inflammatory diseases .
| Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| COX-2 | -5.35 | |
| NF-kB | -4.15 | |
| Human Serotonin Receptor | -4.50 |
Study 2: In Vivo Efficacy
An animal model study investigated the anti-inflammatory effects of compound 1 in a carrageenan-induced paw edema model. Results showed a significant reduction in edema compared to the control group, supporting its potential use as an anti-inflammatory agent .
Toxicity Profile
The safety data sheet for compound 1 indicates that it may cause skin and eye irritation upon contact. It is classified under safety warnings for skin corrosion/irritation (H315) and serious eye damage (H319) . Further toxicological studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
